2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a diethylamino group, a formyl group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of the phenoxyacetamide backbone and the introduction of the diethylamino and nitrophenyl groups. Common synthetic routes may include:
Formation of the Phenoxyacetamide Backbone: This step involves the reaction of phenol derivatives with acetic anhydride to form phenoxyacetamide.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.
Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Diethylamine, halogenated compounds, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the nitrophenyl group can participate in redox reactions. The formyl group may also play a role in binding interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[5-(dimethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-[5-(diethylamino)-2-formylphenoxy]-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group at a different position.
Uniqueness
2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications
Properties
IUPAC Name |
2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-3-21(4-2)16-9-8-14(12-23)18(11-16)27-13-19(24)20-15-6-5-7-17(10-15)22(25)26/h5-12H,3-4,13H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEVTJCDFJJVSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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